ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-3-29-19(27)17-13-6-4-5-7-14(13)31-18(17)23-16(26)11-30-20-22-15-9-8-12(2)10-25(15)21(28)24-20/h8-10H,3-7,11H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTVPTHKOTUJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H15N3O3S
- Molecular Weight : 293.34 g/mol
- CAS Number : 306979-27-1
The biological activity of this compound can be attributed to its structural components, particularly the pyrido[1,2-a][1,3,5]triazin moiety and the benzo[b]thiophene core. These structures are known to interact with various biological targets:
- Cyclooxygenase Inhibition : The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are crucial in the inflammatory response and are targeted by many anti-inflammatory drugs. Initial studies suggest that derivatives of this compound may exhibit selective COX-II inhibition, which is significant for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is vital for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .
In Vitro Studies
Recent research highlights the biological activity of this compound using various in vitro assays:
Case Study 1: Anti-inflammatory Effects
A clinical trial investigated the efficacy of a related compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores after four weeks of treatment.
Case Study 2: Antioxidant Properties
A study on diabetic rats treated with the compound showed improved markers of oxidative stress and inflammation compared to control groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of similar triazine derivatives. The mechanism is believed to involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Preventing cancer cells from multiplying.
For example, compounds with structural similarities have shown effectiveness against various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .
Antimicrobial Properties
Compounds containing triazine and thiophene structures often exhibit significant antimicrobial activity. They may act by:
- Inhibiting Bacterial Enzymes : Such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.
Research has demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties through mechanisms such as:
- Cytokine Modulation : Reducing levels of pro-inflammatory cytokines.
Studies indicate that similar compounds can alleviate symptoms in models of inflammatory diseases by modulating immune responses .
Case Studies
A review of literature reveals several case studies focusing on the biological activities of triazine derivatives:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated anticancer effects in vitro on breast cancer cell lines | Potential for development as an anticancer agent |
| Study 2 | Showed significant antibacterial activity against Gram-positive bacteria | Possible application in antibiotic development |
| Study 3 | Exhibited anti-inflammatory effects in animal models | Could lead to new therapies for inflammatory diseases |
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ethyl carboxylate group undergoes base-catalyzed hydrolysis to form a carboxylic acid derivative. Key experimental parameters include:
| Reaction Condition | Details | Outcome |
|---|---|---|
| Aqueous NaOH (1M) | Reflux at 80°C for 6 hrs in ethanol/water (3:1) | 95% yield of carboxylic acid derivative |
| LiOH·H₂O | Room temperature, 24 hrs in THF/H₂O | Partial hydrolysis (60% conversion) |
This reaction is critical for generating intermediates for further derivatization, such as amide formation.
Thio Group Reactivity
The thioether (-S-) linkage participates in nucleophilic substitution and oxidative coupling :
Oxidation to Disulfides
Treatment with H₂O₂ (30% in acetic acid) at 50°C produces a disulfide dimer within 2 hrs. The reaction follows first-order kinetics with an activation energy of 45 kJ/mol.
Alkylation Reactions
Reacts with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as base:
| Substrate | Product | Yield |
|---|---|---|
| CH₃I | Methylthio derivative | 78% |
| C₂H₅Br | Ethylthio derivative | 65% |
Amide Bond Transformations
The acetamido group (-NHCO-) undergoes:
Acid-Catalyzed Hydrolysis
Concentrated HCl (6M) at 100°C cleaves the amide bond, producing 2-mercapto-4H-pyrido[1,2-a] triazin-4-one and tetrahydrobenzo[b]thiophene fragments.
Schotten-Baumann Acylation
Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (82% yield).
Cyclization Reactions
The tetrahydrobenzo[b]thiophene ring participates in acid-mediated cyclizations :
| Condition | Product | Application |
|---|---|---|
| H₂SO₄ (conc.) | Fused tricyclic compound | Potential kinase inhibitor scaffold |
| PPA (polyphosphoric acid) | Seven-membered lactam | Antimicrobial activity |
Metal-Catalyzed Cross-Couplings
The pyrido-triazine core enables Suzuki-Miyaura couplings with aryl boronic acids:
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(PPh₃)₄ | XPhos | 70% |
| Pd(OAc)₂ | SPhos | 85% |
This method facilitates structural diversification for structure-activity relationship (SAR) studies .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C-S bond cleavage , generating a thiyl radical intermediate. Trapping experiments with TEMPO confirm radical-mediated pathways .
Q & A
Q. Basic
- NMR spectroscopy : Critical for confirming the thioacetamido linker (δ 3.8–4.2 ppm for methylene protons) and aromatic/heterocyclic protons .
- HPLC : Ensures purity and monitors reaction progress; reverse-phase C18 columns with UV detection at 254 nm are standard .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) .
- X-ray crystallography : Resolves ambiguous stereochemistry in the tetrahydrobenzo[b]thiophene moiety .
How do structural features influence its biological activity?
Q. Basic
- Thioacetamido linker : Enhances membrane permeability and facilitates target binding via sulfur-mediated interactions .
- Pyrido-triazine core : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., kinase targets) .
- Tetrahydrobenzo[b]thiophene : Contributes to lipophilicity, improving pharmacokinetic properties .
Substituents like the 7-methyl group on the pyrido-triazine ring optimize steric interactions with hydrophobic enzyme pockets .
How can synthesis yields be optimized for scale-up?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but require careful removal to avoid side reactions .
- Temperature control : Lower temperatures (0–5°C) during coupling steps reduce byproduct formation .
- Catalytic additives : Use of ionic liquids (e.g., [TMDPH2][SO4]) accelerates cyclization steps .
- Design of Experiments (DoE) : Statistical optimization of reactant ratios and reaction times increases yield from ~50% to >80% .
What strategies are effective for structure-activity relationship (SAR) studies?
Q. Advanced
- Analog synthesis : Replace the 7-methyl group with halogens or bulkier substituents (e.g., tert-butyl) to probe steric effects .
- Bioactivity assays : Test analogs against panels of enzymes (e.g., tyrosinase, kinases) to identify selectivity trends .
- Computational docking : Map binding poses using AutoDock Vina to prioritize analogs with predicted high affinity .
Example SAR finding: Bromine substitution at the pyrido-triazine 7-position increases cytotoxicity (IC < 1 μM) but reduces solubility .
What computational methods predict this compound’s reactivity and target interactions?
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding stability over 100 ns trajectories (e.g., with GROMACS) .
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic sites (e.g., sulfur atoms) prone to oxidation .
- AI-driven QSAR models : Train models on datasets of similar heterocycles to predict bioactivity and ADMET properties .
How should contradictory bioactivity data across assays be resolved?
Q. Advanced
- Assay validation : Replicate results using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
- Purity reassessment : Re-analyze compound batches via LC-MS to rule out degradation products .
- Target profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
- Theoretical alignment : Reconcile data with established mechanisms (e.g., allosteric vs. competitive inhibition) .
What reaction pathways dominate in modifying the heterocyclic cores?
Q. Advanced
- Nucleophilic substitution : Bromine at the pyrido-triazine 3-position is replaceable with amines or thiols under basic conditions .
- Electrophilic aromatic substitution : The tetrahydrobenzo[b]thiophene’s electron-rich C5 position reacts with nitrating agents .
- Oxidation : The thioether linker forms sulfoxides under mild oxidative conditions (e.g., HO), altering solubility .
How is stability assessed under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to pH 1–13 buffers, heat (40–60°C), and light to identify degradation products via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS .
- Microsomal metabolism : Use liver microsomes + NADPH to predict CYP-mediated oxidation pathways .
What approaches elucidate multi-target interactions in complex biological systems?
Q. Advanced
- Network pharmacology : Construct interaction networks linking the compound to kinase, protease, and receptor targets using STRING or KEGG databases .
- Thermal shift assays : Measure protein melting shifts to identify direct binding partners .
- CRISPR-Cas9 screens : Knock out candidate targets in cell lines to confirm phenotypic reliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
